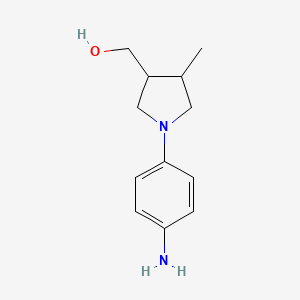

(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

Descripción

Propiedades

IUPAC Name |

[1-(4-aminophenyl)-4-methylpyrrolidin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9-6-14(7-10(9)8-15)12-4-2-11(13)3-5-12/h2-5,9-10,15H,6-8,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTSKTOTORIABK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1CO)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the In Vitro Pharmacological Screening of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

A Senior Application Scientist's Perspective on De-risking and Unveiling Therapeutic Potential

Foreword: Charting the Course for a Novel Chemical Entity

The journey of a novel chemical entity (NCE) from a laboratory curiosity to a potential therapeutic is fraught with challenges. The initial, and arguably most critical, phase of this journey is a comprehensive in vitro pharmacological evaluation. This guide provides a detailed roadmap for the systematic screening of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol, a compound of interest with a pyrrolidine scaffold, a structural motif present in numerous biologically active molecules.[1] While specific pharmacological data for this exact molecule is not yet in the public domain, its structural alerts, particularly the aminophenyl and pyrrolidine moieties, suggest a potential for interaction with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[2][3]

This document is structured not as a rigid protocol but as a strategic guide for researchers, scientists, and drug development professionals. It outlines a logical, tiered approach to screening, beginning with broad-based liability and primary target identification, and progressing to more focused mechanistic and safety studies. The experimental choices described herein are grounded in the principles of scientific integrity, aiming to build a self-validating dataset that will provide a robust foundation for any future development of this compound.

Section 1: Foundational Analysis and Compound Profiling

Before embarking on extensive biological screening, a thorough understanding of the physicochemical properties of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol is paramount. These properties will influence its behavior in biological assays and inform the design of subsequent experiments.

1.1. Physicochemical Characterization

A summary of the key physicochemical parameters for (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol should be established.

| Parameter | Value | Significance in In Vitro Screening |

| Molecular Weight | To be determined | Influences diffusion and membrane permeability. |

| pKa | To be determined | Affects solubility and charge state at physiological pH. |

| LogP | To be determined | Predicts lipophilicity and potential for non-specific binding. |

| Aqueous Solubility | To be determined | Critical for preparing accurate and stable assay solutions. |

1.2. Rationale for Initial Screening Cascade

The initial screening cascade is designed to be broad, casting a wide net to identify potential primary targets and, equally importantly, to flag any potential off-target liabilities early in the discovery process.[4][5] The choice of initial assays is guided by the structural features of the molecule. The aminophenyl-pyrrolidinyl core is a privileged scaffold in medicinal chemistry, with derivatives known to interact with a variety of targets. For instance, derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine have been identified as potent melanin-concentrating hormone receptor-1 (MCH-R1) antagonists.[2] This suggests that a primary screen against a panel of GPCRs, particularly those involved in CNS function, would be a logical starting point.

Section 2: Primary Pharmacology and Target Identification

The objective of this phase is to identify the primary biological target(s) of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol. A tiered approach, starting with broad screening and moving to more specific assays, is recommended.

2.1. Tier 1: Broad Target Screening

A broad screen against a panel of receptors, enzymes, and ion channels provides an unbiased view of the compound's activity profile.[6]

2.1.1. Recommended Assay: Radioligand Binding Assays

Radioligand binding assays are a robust and high-throughput method for identifying interactions between a compound and a wide range of biological targets.

Experimental Protocol: Representative Radioligand Binding Assay

-

Target Preparation: Cell membranes expressing the target receptor of interest are prepared from recombinant cell lines or native tissues.

-

Assay Buffer: A suitable buffer is prepared to maintain the stability and activity of the receptor.

-

Reaction Mixture: The reaction mixture typically contains the cell membranes, a radiolabeled ligand specific for the target receptor, and varying concentrations of the test compound, (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol.

-

Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Self-Validating System:

-

Positive Control: A known inhibitor of the target receptor is included to ensure the assay is performing correctly.

-

Negative Control: A vehicle control (e.g., DMSO) is used to determine the baseline level of binding.

-

Non-Specific Binding: Determined in the presence of a high concentration of a non-labeled ligand to saturate the target receptors.

2.2. Tier 2: Functional Confirmation and Mechanism of Action

Once a preliminary "hit" is identified from the binding assays, it is crucial to confirm this interaction in a functional, cell-based assay. This step will determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

2.2.1. Recommended Assay: Calcium Mobilization Assay for GPCRs

For GPCRs that signal through the Gq pathway, a calcium mobilization assay is a common and effective functional readout.

Experimental Protocol: Calcium Mobilization Assay

-

Cell Culture: Cells stably expressing the target GPCR are cultured to an appropriate density.

-

Loading with Calcium-Sensitive Dye: The cells are loaded with a fluorescent calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: The test compound, (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol, is added at various concentrations.

-

Stimulation (for antagonists): For antagonist testing, a known agonist of the receptor is added after pre-incubation with the test compound.

-

Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: The data is analyzed to determine the concentration of the compound that produces 50% of the maximal response (EC50) for agonists, or the concentration that inhibits 50% of the agonist response (IC50) for antagonists.

dot

Caption: Workflow for a cell-based calcium mobilization assay.

Section 3: Secondary Pharmacology and Selectivity Profiling

After identifying a primary target, it is essential to assess the selectivity of the compound. A highly selective compound is generally preferred as it is less likely to cause off-target side effects.

3.1. Rationale for Selectivity Screening

Selectivity is assessed by testing the compound against a panel of related receptors or targets. For example, if the primary target is a specific serotonin receptor subtype, the compound should be tested against other serotonin receptor subtypes to determine its selectivity profile.

3.2. Recommended Assay: Counter-Screening Assays

The same assay formats used for primary target identification (e.g., radioligand binding or functional assays) can be employed for counter-screening against a panel of related targets.

Data Presentation: Selectivity Profile of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

| Target | IC50 / EC50 (nM) | Fold Selectivity vs. Primary Target |

| Primary Target X | To be determined | 1 |

| Related Target Y | To be determined | To be calculated |

| Related Target Z | To be determined | To be calculated |

Section 4: In Vitro Safety Pharmacology and Liability Assessment

Early identification of potential safety liabilities is a critical component of modern drug discovery.[7][8] In vitro safety pharmacology assays are designed to assess the potential for adverse effects on major physiological systems.[9]

4.1. Cardiovascular Safety: hERG Channel Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias. Therefore, assessing the activity of a new compound on the hERG channel is a regulatory requirement.[10]

4.1.1. Recommended Assay: Automated Patch Clamp Electrophysiology

Automated patch clamp systems provide a high-throughput method for directly measuring the effect of a compound on ion channel currents.

Experimental Protocol: Automated Patch Clamp hERG Assay

-

Cell Preparation: A cell line stably expressing the hERG channel is used.

-

Cell Plating: Cells are plated onto the specialized microfluidic chips of the automated patch clamp system.

-

Seal Formation: The system establishes a high-resistance seal between the cell membrane and the chip.

-

Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell patch clamp configuration.

-

Voltage Protocol: A specific voltage protocol is applied to elicit hERG channel currents.

-

Compound Application: The test compound is applied at various concentrations.

-

Current Measurement: The hERG channel current is measured before and after compound application.

-

Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value is determined.

dot

Caption: Signaling pathway of hERG channel inhibition leading to arrhythmia risk.

4.2. General Cytotoxicity Assessment

Assessing the general cytotoxicity of a compound is important to ensure that any observed activity in cell-based assays is not due to cell death.

4.2.1. Recommended Assay: MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[11]

Experimental Protocol: MTT Assay

-

Cell Seeding: A suitable cell line is seeded into a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24 or 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and a CC50 (50% cytotoxic concentration) value is determined.

Section 5: Data Interpretation and Next Steps

The culmination of this comprehensive in vitro screening cascade is a rich dataset that provides a pharmacological fingerprint of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol.

5.1. Building a Pharmacological Profile

The data should be compiled into a clear and concise summary table to facilitate interpretation and decision-making.

| Assay Category | Target / Assay | Result (IC50 / EC50 / CC50) |

| Primary Pharmacology | Broad Target Screen | Summary of significant hits |

| Primary Target Functional Assay | To be determined | |

| Secondary Pharmacology | Selectivity Panel | Summary of selectivity ratios |

| Safety Pharmacology | hERG Channel Assay | To be determined |

| Cytotoxicity (MTT Assay) | To be determined |

5.2. Decision-Making and Future Directions

The integrated analysis of the primary pharmacology, selectivity, and safety data will inform the next steps in the development of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol.

-

Favorable Profile: If the compound demonstrates high potency and selectivity for a desirable therapeutic target with a clean safety profile (e.g., hERG IC50 > 10 µM and CC50 > 10 µM), it would be a strong candidate for further optimization and in vivo studies.

-

Unfavorable Profile: If the compound shows low potency, poor selectivity, or significant safety liabilities (e.g., potent hERG inhibition), further development may not be warranted, or significant medicinal chemistry efforts may be required to mitigate these issues.

This in-depth technical guide provides a robust framework for the initial in vitro pharmacological characterization of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol. By following a logical and scientifically rigorous screening cascade, researchers can efficiently and effectively unveil the therapeutic potential of this novel chemical entity while identifying and mitigating potential risks early in the drug discovery process.

References

-

RTI International. (2026, March 1). In Vitro Pharmacology, Bioassay Development, and High-Throughput Screening (HTS). Retrieved from [Link]

-

PubMed. (2008, October 15). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Retrieved from [Link]

-

Nuvisan. (n.d.). Comprehensive preclinical safety testing: toxicology & safety pharmacology. Retrieved from [Link]

-

Huang, C. Q., et al. (2005, August 15). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

-

IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview. Retrieved from [Link]

-

Oncodesign Services. (2026, March 9). In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. Retrieved from [Link]

-

Inotiv. (n.d.). Safety Pharmacology. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]

-

Crown Bioscience. (n.d.). In Vitro Drug Screening. Retrieved from [Link]

-

Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

-

Simmler, L. D., et al. (2014, March 15). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. itmedicalteam.pl [itmedicalteam.pl]

- 5. In Vitro Pharmacology in Drug Discovery ➤ Assays, Techniques & ML Integration | Chemspace [chem-space.com]

- 6. pharmaron.com [pharmaron.com]

- 7. inotiv.com [inotiv.com]

- 8. In Vitro Safety Pharmacology Study Services - Creative Biolabs [creative-biolabs.com]

- 9. nuvisan.com [nuvisan.com]

- 10. criver.com [criver.com]

- 11. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicity and safety profile of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

An In-Depth Technical Guide to the Preclinical Toxicity and Safety Assessment of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

Executive Summary

This technical guide provides a comprehensive framework for evaluating the toxicity and safety profile of the novel chemical entity, (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol. Designed for researchers, scientists, and drug development professionals, this document outlines a phased, mechanism-driven approach to preclinical safety assessment. In the absence of specific toxicological data for this compound, this guide synthesizes established principles of toxicology and preclinical drug development to propose a robust testing strategy. The narrative emphasizes the causality behind experimental choices, adherence to self-validating protocols, and authoritative scientific grounding. Methodologies for key in vitro and in vivo assays are detailed, accompanied by data interpretation strategies and visual workflows to facilitate a thorough understanding of the safety evaluation process.

Introduction: Compound Overview and the Imperative for a Robust Safety Profile

(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol is a novel small molecule with potential therapeutic applications. Its chemical structure, featuring an aminophenyl moiety and a pyrrolidinyl methanol component, suggests a complex pharmacological and metabolic profile that warrants a thorough preclinical safety evaluation. The primary objective of preclinical toxicology studies is to characterize the potential adverse effects of a new chemical entity (NCE) before its administration to human subjects in clinical trials.[1][2] A well-designed toxicology program identifies potential target organ toxicities, establishes a safe starting dose for clinical studies, and informs the clinical monitoring plan.[2]

This guide proposes a tiered and integrated approach to the safety assessment of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol, commencing with in silico and in vitro evaluations and progressing to in vivo studies. This strategy is designed to be resource-efficient and to adhere to the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.[3]

Structural Alerts and Postulated Mechanisms of Toxicity

A preliminary analysis of the chemical structure of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol reveals potential structural alerts that may be associated with toxicity:

-

Aniline Moiety (4-Aminophenyl group): Aromatic amines are a well-known class of compounds that can undergo metabolic activation to reactive intermediates, potentially leading to genotoxicity and carcinogenicity.

-

Methanol Group: While the methanol group is part of a larger molecule and less likely to be metabolized to the same extent as free methanol, its potential to undergo oxidation to formaldehyde and formic acid, known toxicants, should be considered.[4][5][6]

The safety assessment strategy will, therefore, place a strong emphasis on evaluating genotoxicity and potential metabolic activation pathways.

A Phased Approach to Toxicity Assessment

A logical, tiered approach to toxicity testing is recommended to systematically evaluate the safety profile of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol.

Caption: A tiered approach to preclinical toxicity testing.

In Vitro Toxicity Assessment

In vitro assays are crucial for the early identification of potential toxicities, offering rapid and cost-effective screening of new chemical entities.[3][7][8]

In Vitro Cytotoxicity

Rationale: To determine the concentration at which the compound causes cell death and to provide a preliminary indication of its toxic potential.[3][7][9] This data is essential for selecting dose levels for subsequent in vivo studies.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay

-

Cell Culture:

-

Select a panel of relevant cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity).

-

Culture cells in appropriate media and conditions until they reach 80-90% confluency.

-

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain a range of concentrations.

-

Replace the culture medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

-

Incubate for 24, 48, and 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.

-

In Vitro Genotoxicity

Rationale: To assess the potential of the compound to induce genetic mutations. Given the presence of an aminophenyl group, this is a critical early-stage assessment.

Recommended Assay: Bacterial Reverse Mutation Assay (Ames Test).[10][11][12]

Experimental Protocol: Ames Test (Plate Incorporation Method) [10][13][14]

-

Bacterial Strains:

-

Metabolic Activation (S9 Mix):

-

Conduct the assay with and without the addition of a liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.[12]

-

-

Assay Procedure:

-

To a test tube, add the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

-

Add top agar to the mixture and pour it onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Colony Counting:

-

Count the number of revertant colonies on each plate.

-

-

Data Analysis:

-

A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

-

In Vivo Toxicity Assessment

In vivo studies are essential to understand the compound's effects in a whole biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties and its potential to cause systemic toxicity.[1][15]

Acute Toxicity and Dose-Range Finding

Rationale: To determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.[16] This information is crucial for designing longer-term repeated-dose toxicity studies.

Experimental Protocol: Acute Toxicity Study (Up-and-Down Procedure)

-

Animal Model:

-

Use a rodent species, typically rats or mice.

-

-

Dosing:

-

Administer the compound via the intended clinical route of administration (e.g., oral, intravenous).

-

Start with a single animal at a dose estimated from the in vitro cytotoxicity data.

-

If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.

-

-

Observations:

-

Monitor the animals for clinical signs of toxicity, body weight changes, and mortality for at least 14 days.

-

-

Necropsy:

-

At the end of the study, perform a gross necropsy on all animals to identify any visible organ abnormalities.

-

-

Data Analysis:

-

The MTD is determined as the highest dose that does not cause mortality or significant clinical signs of toxicity.

-

Repeated-Dose Toxicity

Rationale: To evaluate the toxic effects of the compound after repeated administration over a longer period. This helps to identify cumulative toxicity and potential target organs.

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study

-

Animal Model:

-

Use one rodent and one non-rodent species.

-

-

Dosing:

-

Administer the compound daily for 28 days at three dose levels (low, mid, and high) and a vehicle control. The high dose should be the MTD determined from the acute toxicity study.

-

-

In-Life Monitoring:

-

Conduct daily clinical observations, weekly body weight and food consumption measurements.

-

Perform ophthalmological examinations and functional observational batteries.

-

-

Clinical Pathology:

-

Collect blood samples for hematology and clinical chemistry analysis at the end of the study.

-

Collect urine samples for urinalysis.

-

-

Terminal Procedures:

-

At the end of the 28-day period, euthanize the animals and perform a full necropsy.

-

Weigh major organs.

-

Collect tissues for histopathological examination.

-

-

Data Analysis:

-

Analyze all data for dose-related changes.

-

The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no adverse effects are observed.

-

In Vivo Genotoxicity

Rationale: To confirm or refute any positive findings from the in vitro genotoxicity assays and to assess the compound's genotoxic potential in a mammalian system.[17][18][19]

Recommended Assay: In Vivo Mammalian Erythrocyte Micronucleus Test.[17][18][19][20]

Experimental Protocol: In Vivo Micronucleus Assay [17][19][20]

-

Animal Model:

-

Typically conducted in mice or rats.

-

-

Dosing:

-

Administer the compound at three dose levels, including the MTD.

-

-

Sample Collection:

-

Collect bone marrow or peripheral blood at appropriate time points after the last dose.

-

-

Slide Preparation and Analysis:

-

Prepare slides and stain them to visualize micronuclei in polychromatic erythrocytes (immature red blood cells).

-

Score at least 2000 polychromatic erythrocytes per animal for the presence of micronuclei.

-

-

Data Analysis:

-

A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes indicates a positive result.

-

Data Summary and Interpretation

All quantitative data should be summarized in a clear and concise tabular format for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity Data

| Cell Line | IC50 (µM) after 48h exposure |

| HepG2 | [Insert Value] |

| HEK293 | [Insert Value] |

| A549 | [Insert Value] |

Table 2: Hypothetical In Vivo Acute Toxicity Data

| Species | Route of Administration | MTD (mg/kg) |

| Mouse | Oral | [Insert Value] |

| Rat | Oral | [Insert Value] |

Potential Metabolic Pathways and Bioactivation

The aminophenyl moiety is a key structural feature that may undergo metabolic activation. The following diagram illustrates a postulated metabolic pathway.

Caption: Postulated metabolic activation pathway of the aminophenyl moiety.

Conclusion and Recommendations

This technical guide provides a comprehensive and scientifically rigorous framework for the preclinical toxicity and safety assessment of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol. By following the proposed phased approach, researchers can systematically evaluate the potential toxicities of this novel compound, ensuring a robust data package to support its further development. The emphasis on understanding the underlying mechanisms of toxicity will not only satisfy regulatory requirements but also contribute to a deeper understanding of the compound's overall pharmacological profile. It is recommended that these studies be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data integrity and regulatory acceptance.

References

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved March 17, 2026, from [Link]

-

LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved March 17, 2026, from [Link]

-

Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved March 17, 2026, from [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved March 17, 2026, from [Link]

-

Wikipedia. (n.d.). Ames test. Retrieved March 17, 2026, from [Link]

-

PubMed. (2008, June 15). Update on in vitro cytotoxicity assays for drug development. Retrieved March 17, 2026, from [Link]

-

The Ames Test. (2024, October 13). Retrieved March 17, 2026, from [Link]

-

National Institutes of Health. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Retrieved March 17, 2026, from [Link]

-

U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.1.d. Mammalian Erythrocyte Micronucleus Test. Retrieved March 17, 2026, from [Link]

-

Xenometrix. (n.d.). Ames Test - Scientific background. Retrieved March 17, 2026, from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). In-vivo cytogenetics. Retrieved March 17, 2026, from [Link]

-

U.S. Environmental Protection Agency. (1998, August). Health Effects Test Guidelines OPPTS 870.5395 Mammalian Erythrocyte Micronucleus Test. Retrieved March 17, 2026, from [Link]

-

PubMed. (2020, January 5). Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. Retrieved March 17, 2026, from [Link]

-

ResearchGate. (n.d.). Toxicokinetics in Preclinical Drug Development of Small Molecule New Chemical Entities. Retrieved March 17, 2026, from [Link]

-

GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 2. Retrieved March 17, 2026, from [Link]

-

Pharma Models. (n.d.). Preclinical Toxicology Testing and Toxicity Profiles. Retrieved March 17, 2026, from [Link]

-

Noble Life Sciences. (2022, March 20). Preclinical Toxicology Considerations for Successful IND Application. Retrieved March 17, 2026, from [Link]

-

ChemBK. (2024, April 9). (4-aminophenyl)methanol. Retrieved March 17, 2026, from [Link]

-

Chemical Substance Information. (n.d.). [1-(4-AMINOPHENYL)PIPERIDIN-4-YL]METHANOL. Retrieved March 17, 2026, from [Link]

-

NextSDS. (n.d.). [(3S,4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol hydrochloride. Retrieved March 17, 2026, from [Link]

-

PubChem. (n.d.). 1-[(4-Aminophenyl)methyl]-3-[1-[2-(2-methylsulfanylphenyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]urea. Retrieved March 17, 2026, from [Link]

-

NextSDS. (n.d.). [1-(3-aminobenzoyl)piperidin-4-yl]methanol. Retrieved March 17, 2026, from [Link]

-

National Center for Biotechnology Information. (2025, February 6). Methanol Toxicity. Retrieved March 17, 2026, from [Link]

-

SciELO. (n.d.). Convenient Synthesis and Biological Activity of 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones. Retrieved March 17, 2026, from [Link]

-

IJNRD.org. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. Retrieved March 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Retrieved March 17, 2026, from [Link]

-

LITFL. (2024, December 18). Methanol Toxicity. Retrieved March 17, 2026, from [Link]

-

DynaMedex. (2023, August 22). Methanol Poisoning. Retrieved March 17, 2026, from [Link]

-

EMACC-WG / MSF Norway / Oslo University Hospital. (2019). Protocol – methanol poisoning. Retrieved March 17, 2026, from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. content.noblelifesci.com [content.noblelifesci.com]

- 3. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]

- 4. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. litfl.com [litfl.com]

- 6. methanolpoisoning.msf.org [methanolpoisoning.msf.org]

- 7. kosheeka.com [kosheeka.com]

- 8. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 9. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 11. Ames test - Wikipedia [en.wikipedia.org]

- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. xenometrix.ch [xenometrix.ch]

- 15. researchgate.net [researchgate.net]

- 16. Preclinical Toxicology Testing and Toxicity Profiles | Pharma Models [pharmamodels.net]

- 17. fda.gov [fda.gov]

- 18. In-vivo cytogenetics | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. 40 CFR § 79.64 - In vivo micronucleus assay. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

A Comprehensive HPLC Strategy for the Analysis of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol: Achiral Purity and Chiral Separation

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, science-first guide to developing and implementing robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol. Recognizing the compound's structural complexity, which includes multiple stereocenters and ionizable functional groups, this document outlines two distinct but complementary methods: a reversed-phase HPLC (RP-HPLC) method for achiral purity assessment and quantification, and a chiral HPLC method for the critical separation of its stereoisomers. The narrative emphasizes the causal link between the analyte's physicochemical properties and the strategic choices made during method development, ensuring a protocol that is both scientifically sound and readily applicable for researchers, quality control analysts, and drug development professionals.

Part 1: Method Development — A Strategy Guided by Physicochemical Properties

The molecular structure of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol presents several key characteristics that dictate the analytical approach. A successful method hinges on understanding and controlling the behavior of these features within the chromatographic system.

-

Structure and Functional Groups: The analyte consists of a polar pyrrolidin-methanol core attached to a moderately non-polar aminophenyl group. The presence of two basic nitrogen atoms—an aromatic aniline-type amine and a more basic aliphatic pyrrolidine amine—along with a hydroxyl group, makes the molecule's retention and peak shape highly dependent on the mobile phase pH.

-

UV Absorbance: The aminophenyl chromophore is the primary site of UV absorption. Aromatic amines typically exhibit strong absorbance maxima in the range of 240-280 nm.[1][2] A diode array detector (DAD) scan is recommended to determine the optimal wavelength for maximum sensitivity and specificity, which is anticipated to be near 254 nm.

-

Ionization (pKa): The pKa of the aromatic amine (aniline derivative) is expected to be around 4.5-5.0, while the aliphatic secondary amine in the pyrrolidine ring is significantly more basic, with a pKa likely in the 10.5-11.5 range.[3][4] To ensure consistent interaction with the stationary phase and to achieve sharp, symmetrical peaks, it is imperative to control the protonation state of the molecule. By setting the mobile phase pH to ~3.0, well below both pKa values, both nitrogen atoms will be fully and consistently protonated.

-

Chirality: The pyrrolidine ring contains at least two stereocenters (at the C3 and C4 positions). As the biological activity of stereoisomers can differ dramatically, their separation and quantification are critical in pharmaceutical development.[5] This necessitates the development of a specific chiral separation method, often accomplished using a Chiral Stationary Phase (CSP).[5][6]

Logical Workflow for Method Development

The overall strategy follows a logical progression from understanding the analyte to developing and validating the final methods.

Caption: Workflow for HPLC Method Development and Validation.

Part 2: Achiral RP-HPLC Method for Purity and Assay

This reversed-phase method is designed for the routine quality control of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol, enabling the separation of the main component from potential process impurities or degradation products.

Experimental Protocol

1. Instrumentation and Consumables:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™).

-

Analytical balance, volumetric flasks, and pipettes.

-

HPLC-grade acetonitrile, methanol, and water.

-

Potassium phosphate monobasic and phosphoric acid for buffer preparation.

2. Reagent and Sample Preparation:

-

Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B (Organic): HPLC-grade acetonitrile.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).

-

Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Sample Solution (0.5 mg/mL): Prepare the sample to be analyzed in the same manner as the standard solution.

3. Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | Halo C18, 150 x 4.6 mm, 2.7 µm (or equivalent high-efficiency core-shell C18 column)[7] |

| Mobile Phase | A: 20 mM Phosphate Buffer, pH 3.0B: Acetonitrile |

| Gradient Program | 0-2 min: 5% B2-15 min: 5% to 70% B15-17 min: 70% to 95% B17-19 min: 95% B19.1-22 min: 5% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Detection | DAD, 254 nm |

4. System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed ready for use if the following criteria are met:

-

Tailing Factor (Asymmetry): ≤ 1.5

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%

-

Theoretical Plates (N): ≥ 10,000

Part 3: Chiral HPLC Method for Enantiomeric Separation

The separation of stereoisomers is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are highly effective for resolving a broad range of chiral compounds, including those with pyrrolidine scaffolds.[5][8] This protocol utilizes a normal phase approach, which often provides superior selectivity for this class of compounds on polysaccharide CSPs.

Experimental Protocol

1. Instrumentation and Consumables:

-

HPLC system as described for the achiral method.

-

HPLC-grade n-hexane, ethanol, and isopropanol.

-

Triethylamine (TEA) as a mobile phase additive.

2. Reagent and Sample Preparation:

-

Mobile Phase: A mixture of n-Hexane:Ethanol:Triethylamine (85:15:0.1, v/v/v). Degas before use.

-

Diluent: Ethanol or the mobile phase itself.

-

Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the sample and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3. Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | Chiralcel OD-H, 250 x 4.6 mm, 5 µm (or equivalent cellulose-based CSP)[8] |

| Mobile Phase | n-Hexane:Ethanol:Triethylamine (85:15:0.1, v/v/v) - Isocratic |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | DAD, 254 nm |

4. Data Analysis:

-

Resolution (Rs): The resolution between the enantiomeric peaks should be ≥ 1.5 for baseline separation.

-

Enantiomeric Excess (% ee): Calculated using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Part 4: Method Validation Framework

To ensure the methods are reliable and suitable for their intended purpose, validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

| Validation Parameter | Achiral Method (Purity/Assay) | Chiral Method (Enantiomeric Purity) |

| Specificity | Demonstrate resolution from impurities and degradation products (forced degradation study). | Demonstrate resolution between all stereoisomers. |

| Linearity | Typically 50% to 150% of the nominal concentration (e.g., 0.25 to 0.75 mg/mL). R² ≥ 0.999. | For the minor enantiomer, typically from LOQ to 2.0% of the nominal concentration. R² ≥ 0.99. |

| Accuracy (Recovery) | Spike placebo with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%). Recovery: 98-102%. | Spike the major enantiomer with known amounts of the minor enantiomer. Recovery: 90-110%. |

| Precision (RSD%) | Repeatability (n=6) and Intermediate Precision (different day/analyst). RSD ≤ 2.0%. | Repeatability at a level of ~1% of the minor enantiomer. RSD ≤ 10.0%. |

| LOD & LOQ | Determined by signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ) or standard deviation of the response. | Determined specifically for the minor enantiomer. |

| Robustness | Evaluate the effect of small, deliberate changes in pH (±0.2), column temp (±2°C), flow rate (±10%). | Evaluate the effect of small changes in mobile phase composition (e.g., % Ethanol ±1%). |

Conclusion

The distinct HPLC methods detailed in this application note provide a robust and reliable framework for the comprehensive analytical control of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol. The reversed-phase method offers a precise means for quantifying the analyte and ensuring its purity from process-related impurities. The complementary chiral method provides the essential capability to separate and control its stereoisomeric composition. By grounding the experimental design in the fundamental physicochemical properties of the analyte, these protocols offer a high degree of trustworthiness and are readily adaptable for implementation in research and quality control laboratories.

References

- BenchChem. (2025). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.

- Yazdi, A. S., Mofazzeli, F., & Es'haghi, Z. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed.

- ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.

- OuYang, X.-K., Luo, Y.-Y., Wang, Y.-G., & Yang, L.-Y. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate.

- LabRulez LCMS. (n.d.). Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column.

- Chen, J., & Pawliszyn, J. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications.

- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines.

- Wang, J., Wu, S., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. PMC.

- Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.

- Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1.

Sources

- 1. lcms.labrulez.com [lcms.labrulez.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Comprehensive NMR Spectroscopic Characterization of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

Abstract

This application note provides a detailed guide for the complete structural elucidation of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and unambiguous characterization is paramount for drug development and structure-activity relationship (SAR) studies.[1][2] This document outlines systematic protocols for sample preparation and data acquisition for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. We explain the causality behind the experimental choices and provide a logical workflow for spectral interpretation, culminating in the unequivocal assignment of all proton and carbon signals.

Introduction

(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol is a polysubstituted heterocyclic compound featuring a stereochemically rich pyrrolidine core linked to an aminophenyl moiety. The structural complexity, including multiple chiral centers, necessitates a robust analytical approach for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing detailed information about the molecular framework, atom connectivity, and stereochemistry.[3][4]

This guide moves beyond a simple listing of spectral data. As a field-proven methodology, it details the why behind each step, from sample preparation to the strategic application of a multi-dimensional NMR toolkit. By integrating data from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, we can assemble a complete, self-validating structural picture of the molecule.

Foundational Principles of the NMR Toolkit

A comprehensive structural assignment requires a combination of NMR experiments, each providing a unique piece of the structural puzzle.

-

¹H NMR (Proton NMR): Provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling.

-

¹³C NMR (Carbon NMR): Reveals the number of unique carbon environments in the molecule.

-

DEPT (Distortionless Enhancement by Polarization Transfer): A crucial experiment for determining the multiplicity of carbon atoms (i.e., distinguishing between CH₃, CH₂, CH, and quaternary carbons).[5][6][7] The DEPT-135 experiment is particularly informative, showing CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks.[8][9]

-

COSY (Correlation Spectroscopy): A 2D experiment that maps proton-proton (¹H-¹H) couplings.[10] It is the primary tool for identifying adjacent protons and tracing out the spin systems within the molecule, such as the protons on the pyrrolidine ring.[11][12]

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D technique correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).[13][14][15] It is the most reliable method for assigning protonated carbons.[16][17]

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment detects correlations between protons and carbons over two to three bonds (and sometimes four).[18][19] It is indispensable for connecting different structural fragments and for assigning non-protonated (quaternary) carbons.[20][21]

Experimental Protocols

Protocol: NMR Sample Preparation

A meticulously prepared sample is the foundation for high-quality NMR data. This protocol ensures a homogeneous solution free from particulates and paramagnetic impurities that can degrade spectral quality.[22]

-

Sample Weighing: Accurately weigh 10-15 mg of the purified (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol for ¹H and 2D NMR, or 30-50 mg for a high-quality ¹³C NMR spectrum.[23][24]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high solubilizing power and its ability to slow the exchange of labile -NH₂ and -OH protons, often allowing them to be observed as distinct signals. Chloroform-d (CDCl₃) is another common alternative.

-

Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[23] Gently vortex or sonicate the vial to ensure complete dissolution.

-

Filtration and Transfer: To remove any microscopic solid impurities, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[23][25] Any remaining solid particles can severely impact the magnetic field homogeneity and spectral resolution.[24]

-

Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

Protocol: NMR Data Acquisition

The following parameters are provided as a general guideline for a 400 or 500 MHz NMR spectrometer.

| Experiment | Pulse Program | Key Parameters | Purpose |

| ¹H NMR | Standard (e.g., zg30) | Scans: 16-32, Relaxation Delay (d1): 2 s | Observe proton signals, integration, and multiplicity. |

| ¹³C{¹H} NMR | Proton decoupled (e.g., zgpg30) | Scans: 1024-4096, Relaxation Delay (d1): 2-5 s | Observe all unique carbon signals. |

| DEPT-135 | Standard DEPT | Scans: 128-256, Edited for CH/CH₃ (positive) and CH₂ (negative) | Differentiate carbon types.[7] |

| gCOSY | Gradient-selected COSY | Scans per increment: 4-8 | Identify ¹H-¹H scalar couplings.[10] |

| gHSQC | Gradient-selected HSQC | Scans per increment: 8-16 | Correlate protons to their directly attached carbons.[14] |

| gHMBC | Gradient-selected HMBC | Scans per increment: 16-32, Long-range coupling delay optimized for ~8 Hz | Correlate protons to carbons over 2-3 bonds.[18] |

Spectral Interpretation and Data Analysis

Molecular Structure and Numbering Scheme

For clarity in spectral assignment, the following atom numbering scheme will be used throughout the analysis.

Caption: Logical workflow for NMR-based structure elucidation.

Key 2D NMR Correlation Networks

Visualizing the key correlations on the molecular structure provides an intuitive map of the connectivity.

Caption: Key COSY (red) and HMBC (blue) correlations.

Conclusion

The application of a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous and powerful method for the complete structural characterization of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol. The logical workflow presented herein, from meticulous sample preparation to the hierarchical interpretation of COSY, HSQC, and HMBC spectra, ensures a high-confidence assignment of all proton and carbon resonances. This detailed characterization is a non-negotiable prerequisite for any further investigation in drug discovery and development, providing the foundational data for understanding biological activity and guiding future molecular design.

References

- Vertex AI Search. (2024). DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts.

- Organomation. (n.d.).

- University of Minnesota. (n.d.). How to make an NMR sample.

- MIT OpenCourseWare. (n.d.). 8.

- Unknown. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.

- Longdom Publishing. (2024). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques.

- Iowa State University. (n.d.).

- Unknown. (n.d.).

- NMR Wiki. (2009). DEPT.

- Advances in Polymer Science. (n.d.).

- Unknown. (n.d.).

- Anasazi Instruments. (2021). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?.

- OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy.

- Fiveable. (2025). HSQC: Organic Chemistry Study Guide.

- Bohrium. (n.d.). COSY Spectroscopy | SciencePedia.

- Unknown. (n.d.).

- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.

- Scribd. (n.d.). Understanding COSY NMR Spectroscopy.

- Chemistry LibreTexts. (2025). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.

- Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.

- Bruker. (n.d.).

- Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.

- ResearchGate. (2014).

- Benchchem. (n.d.). Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development.

- Benchchem. (n.d.). Application Notes and Protocols: 1H and 13C NMR of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea.

- Chemistry Steps. (2024). NMR Chemical Shift Values Table.

- MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? [aiinmr.com]

- 7. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. web.uvic.ca [web.uvic.ca]

- 9. DEPT - NMR Wiki [nmrwiki.org]

- 10. nmr.ceitec.cz [nmr.ceitec.cz]

- 11. COSY Spectroscopy | Bohrium [waf-www-bohrium-com-hngfcxduded0fmhr.a03.azurefd.net]

- 12. scribd.com [scribd.com]

- 13. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 14. fiveable.me [fiveable.me]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]

- 18. sphinxsai.com [sphinxsai.com]

- 19. nmr.ceitec.cz [nmr.ceitec.cz]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. organomation.com [organomation.com]

- 23. How to make an NMR sample [chem.ch.huji.ac.il]

- 24. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 25. ocw.mit.edu [ocw.mit.edu]

Application Notes & Protocols: In Vivo Dosing of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo administration of the novel chemical entity (NCE), (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol, hereafter referred to as "Compound-XYZ." As specific physicochemical and pharmacokinetic data for Compound-XYZ are not publicly available, this guide establishes a foundational strategy based on first principles of formulation science. We will deduce potential properties from its chemical structure, outlining a systematic, tiered approach to vehicle selection, formulation development, and administration. The protocols herein are designed to be self-validating, ensuring scientific rigor and data reproducibility in early-stage preclinical studies.

Part 1: Foundational Strategy & Physicochemical Postulates

The successful execution of any in vivo study hinges on a robust and appropriate dosing formulation.[1][2] For an NCE like Compound-XYZ, where established data is absent, our strategy must begin with a predictive analysis of its structure to guide empirical testing.

Structural Analysis of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol (Compound-XYZ):

-

Aminophenyl Group: This primary aromatic amine is a weak base. This is the most critical feature for formulation, as it allows for salt formation. By adjusting the pH of an aqueous vehicle to be acidic, the amine group will become protonated, which can dramatically increase aqueous solubility.[3][4][5] This is a common and highly effective strategy for basic drugs.[3]

-

Methanol Group: The primary alcohol adds polarity and provides a site for hydrogen bonding, contributing favorably to potential aqueous solubility.

-

Pyrrolidine & Methyl Groups: These components add non-polar character and increase the lipophilicity of the molecule, which could counteract the solubility-enhancing effects of the polar groups.

Initial Hypothesis: Compound-XYZ is likely a weakly basic compound with pH-dependent solubility. It may exhibit limited solubility in neutral aqueous media (like water or saline) but is expected to become significantly more soluble under acidic pH conditions.[4][5][6]

Part 2: A Tiered Approach to Vehicle Selection

The goal is to use the simplest, most physiologically compatible vehicle possible.[1] Progression to more complex vehicles should only occur if simpler systems fail to achieve the required concentration, stability, and safety profile.

Tier 1: Aqueous Vehicles (Preferred)

These are the first choice due to their safety and minimal interference with biological systems.[7]

-

Strategy: Leverage the basic aminophenyl group by creating an acidic, pH-adjusted solution. This involves forming a salt in situ, which is a standard method for enhancing the solubility of ionizable compounds.[4][8]

-

Vehicles:

-

Sterile Water for Injection (WFI)

-

0.9% Sodium Chloride (Saline)

-

Phosphate-Buffered Saline (PBS) - Caution: Buffering capacity may resist pH adjustment.

-

5% Dextrose in Water (D5W)

-

-

pH Adjustment: Use pharmaceutically acceptable acids like Hydrochloric Acid (HCl) or Citric Acid to lower the pH. The target pH should be 1-2 units below the compound's pKa to ensure complete ionization.

Tier 2: Aqueous Co-Solvent Systems

If Tier 1 fails to achieve the target concentration, the next step is to increase the solvent's polarity-matching capability by adding a water-miscible organic co-solvent.[6]

-

Strategy: Dissolve Compound-XYZ in a minimal amount of the organic co-solvent first, then dilute with the aqueous vehicle. The goal is to keep the organic solvent concentration as low as possible to mitigate toxicity.[9][10]

-

Common Co-solvents & Considerations:

| Co-Solvent | Typical Concentration | Route Suitability | Key Considerations |

| Polyethylene Glycol 400 (PEG 400) | 10-60% | IV, IP, PO, SC | Generally safe, but can cause diarrhea and intestinal issues with long-term oral use.[11] Less toxic than DMSO for IV routes.[9][10] |

| Propylene Glycol (PG) | 10-40% | IV, IP, PO | Can cause motor impairment at higher doses, especially via IP route.[12][13] |

| Dimethyl Sulfoxide (DMSO) | <10% (IV), up to 100% (topical) | IV, IP, PO, SC | High solubilizing power but has its own biological effects and can cause hemolysis and neurotoxicity at higher concentrations.[12][13][14] Use should be minimized. |

| Ethanol | 5-15% | IV, IP, PO | Can have sedative effects. Must be used with caution. Dilution is recommended to improve blood compatibility.[9][10] |

Tier 3: Surfactant & Suspension Systems

For compounds with very low solubility or for specific administration routes (e.g., oral gavage), suspensions or surfactant-based vehicles are used.

-

Suspensions (Primarily for Oral - PO):

-

Surfactant Vehicles (Micellar Solutions):

-

Strategy: Use surfactants above their critical micelle concentration to form micelles that encapsulate the drug, increasing its apparent solubility.

-

Vehicles: Polysorbate 80 (Tween® 80) or Cremophor® EL. Often used in combination with co-solvents. These can cause hypersensitivity reactions and should be used cautiously.

-

Part 3: Experimental Workflow & Protocols

A systematic, data-driven approach is mandatory. The following workflow ensures a logical progression from characterization to a final, validated formulation.

Workflow Diagram: Vehicle Selection for Compound-XYZ

Caption: Decision workflow for selecting an appropriate in vivo vehicle for Compound-XYZ.

Protocol 1: Preparation of a pH-Adjusted Aqueous Formulation (Tier 1)

This protocol aims to create a 5 mg/mL solution of Compound-XYZ in saline for intravenous administration.

-

Materials:

-

Compound-XYZ

-

Sterile 0.9% Saline

-

0.1 N Hydrochloric Acid (HCl)

-

0.1 N Sodium Hydroxide (NaOH)

-

Sterile vials, magnetic stirrer, pH meter

-

0.22 µm sterile syringe filter

-

-

Procedure:

-

Weigh 50 mg of Compound-XYZ and place it into a sterile glass vial.

-

Add approximately 8 mL of sterile saline to the vial.

-

Place a sterile magnetic stir bar in the vial and stir. The compound will likely not dissolve completely.

-

While stirring, add 0.1 N HCl dropwise. Monitor the pH continuously. Observe for dissolution.

-

Continue adding acid until the compound is fully dissolved. Record the pH at which complete dissolution occurs. The solution should be visually clear.

-

Self-Validation: Once dissolved, check if the pH is physiologically acceptable (ideally > pH 3 for parenteral routes). If the pH is too low, carefully back-titrate with 0.1 N NaOH, ensuring the compound does not precipitate.

-

Adjust the final volume to 10 mL with sterile saline.

-

Confirm the final pH.

-

Filter the final solution through a 0.22 µm sterile syringe filter into a final sterile vial. This step is mandatory for all parenteral solutions to ensure sterility.[16]

-

QC Check: Visually inspect for clarity and particulates. Confirm concentration via HPLC-UV if possible. Assess stability by storing an aliquot for 24 hours at room temperature and 4°C and re-inspecting for precipitation.

-

Protocol 2: Preparation of a Co-Solvent Formulation (Tier 2)

This protocol describes preparing a 10 mg/mL solution using PEG 400 for intraperitoneal injection.

-

Materials:

-

Compound-XYZ

-

Polyethylene Glycol 400 (PEG 400), USP grade

-

Sterile 0.9% Saline

-

Sterile vials, vortex mixer, sonicator

-

-

Procedure:

-

Weigh 100 mg of Compound-XYZ into a sterile vial.

-

Add 4 mL of PEG 400. Vortex and/or sonicate gently until the compound is fully dissolved.

-

Slowly add 6 mL of sterile saline to the PEG 400 concentrate while vortexing to prevent precipitation. This results in a 40% PEG 400 in saline vehicle.

-

Self-Validation: Visually inspect the final formulation for clarity. If it becomes hazy or precipitates, the formulation is unsuitable. In this case, a higher percentage of PEG 400 may be required, or an alternative co-solvent should be tested.

-

QC Check: Assess stability at room temperature for at least 4 hours to ensure the compound remains in solution for the duration of the dosing procedure.

-

Protocol 3: Preparation of a Suspension for Oral Gavage (Tier 3)

This protocol details the preparation of a 10 mg/mL suspension in 0.5% CMC for oral administration.[7]

-

Materials:

-

Compound-XYZ

-

Carboxymethylcellulose sodium (CMC-Na), low viscosity

-

Sterile Water for Injection (WFI)

-

Mortar and pestle, magnetic stirrer, graduated cylinder

-

-

Vehicle Preparation (0.5% w/v CMC):

-

Heat ~50% of the required final volume of WFI to ~60°C.

-

Slowly sprinkle 0.5 g of CMC powder for every 100 mL of final volume into the heated water while stirring vigorously to create a vortex. This prevents clumping.

-

Once dispersed, add the remaining volume as cool WFI and continue stirring until the solution is uniform and clear.[7] Allow to cool to room temperature.

-

-

Suspension Preparation:

-

Weigh 100 mg of Compound-XYZ and place it in a mortar.

-

Add a few drops of the 0.5% CMC vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This "wetting" step is critical to ensure fine particle dispersion.[17]

-

Gradually add more of the 0.5% CMC vehicle in small portions while continuing to mix, creating a slurry.

-

Transfer the slurry to a graduated cylinder or vial and rinse the mortar with the remaining vehicle to ensure a complete transfer.

-

Bring to the final volume of 10 mL with the 0.5% CMC vehicle.

-

Stir with a magnetic stirrer for at least 30 minutes.

-

Self-Validation: The final product should be a milky, homogenous suspension. A key QC check is to let it stand for 30 minutes and observe for any rapid settling. The suspension should be easily re-homogenized by gentle shaking. Always stir the suspension immediately before drawing each dose to ensure uniformity.

-

Part 4: Administration Guidelines & Best Practices

The choice of vehicle is intrinsically linked to the route of administration.[2][18]

Maximum Dosing Volumes in Rodents

Adhering to established volume limits is critical for animal welfare and data validity.[1]

| Species | Route | Max Volume (mL/kg) | Recommended Needle Size |

| Mouse | Intravenous (IV) | 5 (bolus), 10 (slow) | 27-30 G[19] |

| Intraperitoneal (IP) | 10 | 25-27 G[16] | |

| Subcutaneous (SC) | 10 | 25-27 G | |

| Oral (PO) | 10 (up to 20 justified)[20] | 20-22 G (gavage needle)[17] | |

| Rat | Intravenous (IV) | 5 | 25-27 G |

| Intraperitoneal (IP) | 10 | 23-25 G | |

| Subcutaneous (SC) | 5 | 23-25 G | |

| Oral (PO) | 10 | 18-20 G (gavage needle) |

Data compiled from multiple sources.[1][16][19][20]

Safety & Validation:

-

Vehicle Control Group: It is mandatory to include a vehicle-only control group in every study to differentiate the effects of the compound from the effects of the formulation itself.[21]

-

Tolerability Studies: Before initiating a large efficacy or toxicology study, it is wise to conduct a small-scale tolerability study. Administer the highest planned dose of the final formulation to a small cohort of animals (n=2-3) and monitor for adverse effects (e.g., pain at the injection site, precipitation, behavioral changes) for 24-48 hours.[22]

-

IV Administration: For intravenous dosing, always inspect the formulation for particulates. The risk of embolism from a precipitated drug is significant.[6] If a co-solvent system is used, inject slowly to allow for rapid dilution in the bloodstream, minimizing the risk of precipitation and hemolysis.[9][10]

References

-

Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]

-

ResearchGate. The Toxicology of the Polyethylene Glycols. [Link]

-

World Journal of Pharmaceutical Research. Solubility enhancement techniques: A comprehensive review. [Link]

-

IJCRT.org. A COMPLETE REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUE. [Link]

-

ResearchGate. FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?[Link]

-

National Center for Biotechnology Information (PMC). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. [Link]

-

PubMed. Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains. [Link]

-

ResearchGate. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link]

-

Semantic Scholar. Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains. [Link]

-

National Center for Biotechnology Information (PMC). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]

-

National Center for Biotechnology Information (PMC). Methods for Intravenous Self Administration in a Mouse Model. [Link]

-

ResearchGate. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity | Request PDF. [Link]

-

PubMed. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link]

-

ResearchGate. Methods for Intravenous Self Administration in a Mouse Model. [Link]

-

ResearchGate. What is an effective and safe vehicle and step-by-step protocol for oral gavage of resveratrol in C57BL/6 mice?[Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

i-PRECIO. Recommendations for Intravenous Administration in Mice. [Link]

-

SciSpace. Nonclinical vehicle use in studies by multiple routes in multiple species. [Link]

-

ChemBK. (4-aminophenyl)methanol. [Link]

-

National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

-

Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]

-

National Center for Biotechnology Information (PMC). Lipid solubility and the low biliary excretion of 3-aminophenyl sulphate and 4-aminophenyl glucuronide by the rat. [Link]

-

MDPI. Resveratrol Mitigates Age-Associated Cognitive Decline via Inhibition of cGAS-STING-Mediated Microglial Senescence. [Link]

-

MDPI. Detrimental Impacts of Pharmaceutical Excipient PEG400 on Gut Microbiota and Metabolome in Healthy Mice. [Link]

-

Canadian Council on Animal Care. guidelines on: procurement of animals used in science. [Link]

-

AACR Journals. Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. [Link]

-

MDPI. Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. [Link]

-

ResearchGate. (Z)-2-(2-Bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172): An Orally Bioavailable PPARα/γ-Selective Ligand with Inverse Agonistic Properties. [Link]

-

ResearchGate. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. [Link]

-

University of British Columbia Animal Care Committee. UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. [Link]

-

National Center for Biotechnology Information (PMC). Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]

-

University of California, Berkeley. Animal Transportation Guidelines. [Link]

-

MDPI. Novel Techniques for Small Molecule-Based Drug Delivery in Cancerous Tissue: A Literature Review. [Link]

-

GitHub Pages. SOLUBILITY DATA SERIES. [Link]

-

ACS Publications. Structural Modification, In Vitro, In Vivo, Ex Vivo, and In Silico Exploration of Pyrimidine and Pyrrolidine Cores for Targeting Enzymes Associated with Neuroinflammation and Cholinergic Deficit in Alzheimer's Disease. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

ILAR Journal. Practical Aspects of Experimental Design in Animal Research. [Link]

-

National Center for Biotechnology Information (PMC). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. [Link]

-

Chem-Space.com. [1-(4-AMINOPHENYL)PIPERIDIN-4-YL]METHANOL — Chemical Substance Information. [Link]

-

PubMed. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. [Link]

-

PubChem. [4-(Aminomethyl)-3-methylphenyl]methanol. [Link]

-

MDPI. Enteric Polymer–Based Amorphous Solid Dispersions Enhance Oral Absorption of the Weakly Basic Drug Nintedanib via Stabilization of Supersaturation. [Link]

-

PubChem. ((3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl)methanol. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. altasciences.com [altasciences.com]

- 3. ajptonline.com [ajptonline.com]

- 4. ijcrt.org [ijcrt.org]

- 5. journal.appconnect.in [journal.appconnect.in]

- 6. wjbphs.com [wjbphs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. az.research.umich.edu [az.research.umich.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. dctd.cancer.gov [dctd.cancer.gov]

- 19. animalcare.ubc.ca [animalcare.ubc.ca]

- 20. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Formulation Development of (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals.

Introduction & API Profiling